molecular formula C27H29N5 B2990195 11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene CAS No. 896838-10-1

11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene

Cat. No. B2990195
M. Wt: 423.564
InChI Key: CJHLOTGXVJAHPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a useful research compound. Its molecular formula is C27H29N5 and its molecular weight is 423.564. The purity is usually 95%.
BenchChem offers high-quality 11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Piperazine Derivatives

  • A study by Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, demonstrating potent 5-HT2 antagonist activity in certain compounds, which was greater than known antagonists like ritanserin (Watanabe et al., 1992).

Novel Analogues for Diagnostic Applications

  • Research by Abate et al. (2011) focused on the analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, highlighting the importance of modifying lipophilic character to enhance diagnostic utility (Abate et al., 2011).

Advances in Synthesis Techniques

  • Dotsenko et al. (2012) presented a novel synthesis approach involving the Mannich reaction to produce 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, showcasing innovative methods in constructing complex heterocycles (Dotsenko et al., 2012).

Structural Analysis of Piperazine-Based Compounds

  • Studies on the crystal structure of compounds such as ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate by Al-Abdullah et al. (2012) contribute to understanding the molecular conformation and interactions pivotal for designing compounds with desired biological activities (Al-Abdullah et al., 2012).

properties

IUPAC Name

11-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-19-9-6-7-14-24(19)30-15-17-31(18-16-30)27-22-12-8-13-23(22)28-26-25(20(2)29-32(26)27)21-10-4-3-5-11-21/h3-7,9-11,14H,8,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHLOTGXVJAHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4CCCC4=NC5=C(C(=NN53)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-phenyl-8-(4-(o-tolyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.